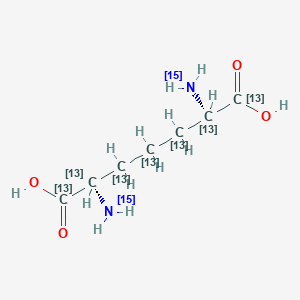

(2S,6S)-2,6-Diaminoheptanedioic acid-13C7,15N2

説明

This compound is a stereospecific, isotopically labeled derivative of heptanedioic acid, featuring dual ¹⁵N-labeled azanyl (NH₂) groups at the 2S and 6S positions and uniform ¹³C enrichment across all seven carbons. Its synthesis likely involves advanced isotopic incorporation techniques, such as using ¹³C-enriched precursors and ¹⁵N-labeled amines, followed by stereocontrolled assembly. The isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies, where precise tracking of molecular behavior is critical .

特性

分子式 |

C7H14N2O4 |

|---|---|

分子量 |

199.13 g/mol |

IUPAC名 |

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChIキー |

GMKMEZVLHJARHF-XEWADIPKSA-N |

異性体SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2] |

正規SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(2S,6S)-2,6-ビス(15N)(アザニル)(1,2,3,4,5,6,7-13C7)ヘプタン二酸の合成には、同位体標識された原子の組み込みを含む、複数のステップが含まれます。一般的な合成経路には次のものが含まれます。

出発物質: 合成は、同位体標識された窒素と炭素原子を含む市販の出発物質から始まります。

反応ステップ:

反応条件: 反応は通常、特定の温度、圧力、および触媒の使用を含む制御された条件下で行われ、目的の立体化学 (2S,6S) を確保します。

工業生産方法

(2S,6S)-2,6-ビス(15N)(アザニル)(1,2,3,4,5,6,7-13C7)ヘプタン二酸の工業生産には、収率と純度を最大化する最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フローリアクターや自動合成プラットフォームなどの高度な技術の使用が含まれます。

化学反応の分析

科学研究用途

(2S,6S)-2,6-ビス(15N)(アザニル)(1,2,3,4,5,6,7-13C7)ヘプタン二酸は、次のような幅広い科学研究用途を持っています。

化学: NMR分光法における標識化合物として使用され、分子構造とダイナミクスを研究します。

生物学: 代謝研究で使用され、生化学的経路を追跡し、酵素のメカニズムを理解します。

医学: 薬物開発の前駆体としての可能性のある治療用途について調査されています。

産業: 特定の同位体標識を施した特殊化学物質と材料の製造に使用されています。

科学的研究の応用

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific isotopic labeling.

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、他の同位体標識されたヘプタン二酸とアザニル誘導体が含まれます。例としては、次のものがあります。

- (2S,6S)-2,6-ビス(14N)(アザニル)(1,2,3,4,5,6,7-12C7)ヘプタン二酸

- (2R,6R)-2,6-ビス(15N)(アザニル)(1,2,3,4,5,6,7-13C7)ヘプタン二酸

独自性

(2S,6S)-2,6-ビス(15N)(アザニル)(1,2,3,4,5,6,7-13C7)ヘプタン二酸の独自性は、その特定の同位体標識と立体化学にあります。これは、非標識または異なる標識の化合物では不可能な、分子間相互作用と経路の詳細な研究を可能にします。

類似化合物との比較

Comparison with Structurally Related Compounds

Non-isotopic analogs: (2R,6S)- and (2S,6R)-Heptanedioic Acid Derivatives

The non-isotopic analogs described in (e.g., compounds 9 and 11) share the heptanedioic acid backbone but differ in stereochemistry and substituents. For example:

- Compound 9 : (2R,6S)-dibenzyl ester with benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups.

- Compound 11 : (2S,6R)-dibenzyl ester with Fmoc-D-Glu-OBzl and Z-protected amines.

Key Differences :

Isotopic Labeling: The target compound’s ¹³C/¹⁵N labeling enables distinct analytical applications (e.g., isotope dilution MS) compared to non-labeled analogs, which are primarily used in synthetic intermediates or chiral resolution studies.

Synthesis Complexity : Introducing isotopic labels requires specialized reagents (e.g., ¹³C-enriched starting materials, ¹⁵N-ammonia derivatives) and rigorous purification to avoid isotopic dilution, unlike the straightforward protection/deprotection steps in .

Isotopically Labeled Perfluorinated Acids ()

These are used as internal standards for environmental or bioanalytical quantification.

Comparative Analysis :

| Property | Target Compound | M7PFUdA (¹³C7-PFUdA) |

|---|---|---|

| Core Structure | Heptanedioic acid with diamino groups | Perfluoro-undecanoic acid |

| Isotopes | ¹³C7, ¹⁵N2 | ¹³C7 |

| Applications | Metabolic studies, chiral NMR probes | Environmental contaminant quantification |

| Synthetic Challenges | Dual isotope incorporation, stereocontrol | Fluorination efficiency, chain length control |

Research Findings and Data

Spectral Characteristics

- ¹³C NMR : The uniform ¹³C labeling simplifies peak assignment compared to partially labeled analogs. For example, the perfluoro-¹³C7 acid in shows split peaks due to adjacent ¹³C-¹²C coupling, whereas the target compound’s fully ¹³C-enriched backbone eliminates this complexity .

- ¹⁵N NMR: The ¹⁵N-labeled azanyl groups provide distinct chemical shifts (~30–50 ppm for NH₂), absent in non-labeled analogs like compound 9 .

Stability and Reactivity

For instance:

- Hydrolysis Rates: The target compound’s ¹³C-enriched carboxyl groups may exhibit slightly slower hydrolysis than non-labeled analogs due to kinetic isotope effects (KIE ≈ 1.03–1.05) .

生物活性

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is a chemically modified amino acid that has garnered attention for its potential biological activities. This compound features nitrogen isotopes and deuterium labeling, which may influence its metabolic pathways and interactions in biological systems. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C7H14N2O4

- Molecular Weight : 174.20 g/mol

- Isotopic Composition : Contains two nitrogen-15 isotopes and seven carbon-13 isotopes.

The biological activity of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is primarily linked to its role as a substrate in metabolic pathways. It may act as a precursor for the synthesis of various biomolecules including neurotransmitters and proteins. The incorporation of stable isotopes allows for tracing studies to assess metabolic fates and interactions in vivo.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains due to its structural similarity to amino acids utilized by bacteria for growth.

- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal cells.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Anti-inflammatory | Decreased IL-6 production |

Case Study 1: Neuroprotective Effects

In a study involving cultured neuronal cells exposed to oxidative stress, treatment with (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to enhanced antioxidant defenses mediated by the compound.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against E. coli and Staphylococcus aureus when tested using agar diffusion methods.

Research Findings

Recent research has focused on the isotopic labeling properties of this compound to better understand its metabolic pathways. Studies utilizing mass spectrometry have shown that the incorporation of nitrogen-15 enhances the detection sensitivity of metabolites derived from this compound in biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。